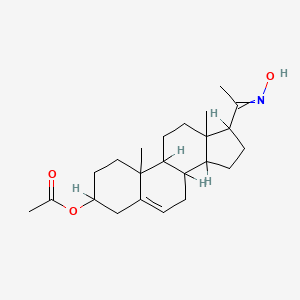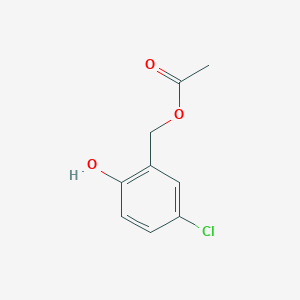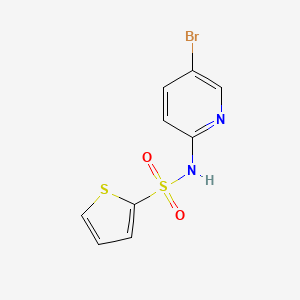![molecular formula C21H17FN2O2 B5858169 N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide, also known as BFA, is a synthetic compound that has been widely used in scientific research. This molecule is a potent inhibitor of ADP-ribosylation factor (ARF) GTPase-activating proteins (GAPs), which are important regulators of intracellular vesicle trafficking and signaling pathways.
作用機序
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide inhibits the activity of ARF GAPs by binding to the catalytic site of these proteins. This prevents the hydrolysis of GTP by ARF, which is necessary for the regulation of intracellular vesicle trafficking and signaling pathways. As a result, this compound disrupts the formation of COPI-coated vesicles and causes the redistribution of Golgi enzymes to the endoplasmic reticulum.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It disrupts the Golgi apparatus and causes the redistribution of Golgi enzymes to the endoplasmic reticulum. This leads to the inhibition of protein secretion and the accumulation of proteins in the endoplasmic reticulum. This compound also inhibits the activity of ARF, which is important for the regulation of intracellular vesicle trafficking and signaling pathways.
実験室実験の利点と制限
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide has several advantages for lab experiments. It is a potent inhibitor of ARF GAPs and can be used to study intracellular vesicle trafficking and signaling pathways. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments. It is toxic to cells at high concentrations and can cause cell death. This compound also has a short half-life and needs to be used quickly after synthesis.
将来の方向性
There are several future directions for the study of N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide. One direction is to investigate the role of ARF in other cellular processes, such as cell division and apoptosis. Another direction is to develop new inhibitors of ARF GAPs that are more potent and selective than this compound. Additionally, this compound could be used in combination with other drugs to treat diseases that involve intracellular vesicle trafficking and signaling pathways. Finally, the synthesis of this compound could be optimized to improve its yield and purity.
合成法
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide is a complex process that involves several steps. The first step is the synthesis of 4-fluorobenzoic acid, which is then reacted with 3-methyl-4-aminophenol to form N-(4-amino-3-methylphenyl)-4-fluorobenzamide. This intermediate is then reacted with benzoyl chloride to form the final product, this compound.
科学的研究の応用
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide has been widely used in scientific research as a tool to study intracellular vesicle trafficking and signaling pathways. It has been shown to inhibit the activity of ARF GAPs, which are important regulators of these pathways. This compound has also been used to study the role of ARF in Golgi membrane dynamics and to investigate the involvement of ARF in the formation of COPI-coated vesicles.
特性
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c1-14-13-18(23-20(25)16-7-9-17(22)10-8-16)11-12-19(14)24-21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBPJMQWMOQGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)


![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)








